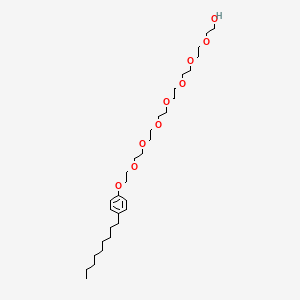

Nonylbenzene-PEG8-OH

Description

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O9/c1-2-3-4-5-6-7-8-9-30-10-12-31(13-11-30)40-29-28-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32/h10-13,32H,2-9,14-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPRRHYTDCWGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872586 | |

| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41506-14-3, 27177-05-5 | |

| Record name | Octaethylene glycol mono(p-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41506-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxynol 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(4-nonylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041506143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(nonylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23-(nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Nonylbenzene-PEG8-OH: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonylbenzene-PEG8-OH is a discrete polyethylene (B3416737) glycol (PEG) derivative featuring a hydrophobic nonylbenzene (B91765) head and a hydrophilic octaethylene glycol tail terminated with a hydroxyl group. This amphiphilic structure makes it a valuable component in various chemical and biological applications, most notably as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental considerations for this compound, with a particular focus on its role in PROTAC development.

Chemical Structure and Identification

This compound consists of a nonylbenzene moiety ether-linked to an octaethylene glycol chain. The nonyl group is typically a linear alkyl chain, and for the purposes of this guide, the para-substituted isomer is depicted. However, it is important to note that commercial preparations may contain branched nonyl isomers. The terminal hydroxyl group provides a reactive handle for further chemical modification, such as conjugation to a warhead or an E3 ligase ligand in the synthesis of a PROTAC.

Chemical Structure:

Molecular Formula: C₃₁H₅₆O₉[1]

Molecular Weight: 572.77 g/mol [1]

CAS Number: 41506-14-3[1]

Physicochemical Properties

Precise physicochemical data for the discrete this compound molecule is not extensively reported in the literature. The following table summarizes available data for the closely related class of nonylphenol ethoxylates. It is important to recognize that these values may vary for the monodisperse this compound.

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Color | Clear to light yellow, viscous liquid | [3] |

| Boiling Point | >250 °C | [2] |

| Specific Gravity | 1.005 - 1.025 g/cm³ | [2] |

| Solubility | Miscible with water, ethanol, and vegetable oils | [3] |

| pH (1% aqueous) | 5.0 - 7.0 | [2] |

Role in PROTAC Drug Development

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5] The linker is not merely a spacer but plays a crucial role in the overall efficacy of the PROTAC.[6]

This compound serves as a precursor for such linkers. The hydrophobic nonylbenzene group can influence the molecule's interaction with cell membranes and its overall pharmacokinetic properties, while the flexible and hydrophilic PEG chain enhances solubility and allows for the optimal positioning of the two ligands to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] The formation of this complex is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic process that hijacks the cell's ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation pathway.

The length and composition of the PEG linker are critical for optimizing the geometry of the ternary complex, which directly impacts the efficiency of protein degradation.[6] Studies have shown that varying the number of PEG units can significantly affect the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC.[5]

Experimental Protocols

Synthesis of Nonylphenol Polyoxyethylene Ether (General Procedure)

This protocol is a general representation for the synthesis of nonylphenol ethoxylates and can be adapted for the synthesis of this compound. The synthesis of a discrete PEG length typically requires the use of monodisperse PEG starting materials.

Materials:

-

Ethylene (B1197577) oxide

-

Potassium hydroxide (B78521) (catalyst)

-

Inert solvent (e.g., toluene)

-

Nitrogen gas supply

Procedure:

-

Charge a reaction vessel with 4-nonylphenol and potassium hydroxide catalyst under a nitrogen atmosphere.

-

Heat the mixture to initiate the reaction and remove any water formed.

-

Introduce a controlled amount of ethylene oxide into the reactor while maintaining the desired reaction temperature. The number of ethylene oxide units added will determine the length of the PEG chain.

-

After the reaction is complete, cool the mixture and neutralize the catalyst.

-

The product can be purified by techniques such as column chromatography to isolate the desired PEG length.

Analysis of this compound

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol.

-

Detection: UV detector at a wavelength suitable for the benzene (B151609) ring (e.g., 280 nm).

-

Purpose: To assess the purity of the compound and separate it from other PEG chain lengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of protons corresponding to the nonyl chain, the benzene ring, the ethylene glycol repeating units, and the terminal hydroxyl group. Integration of the peaks can be used to confirm the length of the PEG chain.

-

¹³C NMR: To identify the carbon signals of the different moieties in the molecule.

Evaluation of a PROTAC Containing a this compound-derived Linker

A common method to assess the efficacy of a PROTAC is to measure the degradation of the target protein in a cellular context using Western blotting.

Experimental Workflow:

Caption: A typical workflow for evaluating PROTAC efficacy.

Procedure:

-

Cell Culture and Treatment: Plate cells that endogenously express the target protein. Treat the cells with increasing concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

-

Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration of each sample using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]

-

-

Data Analysis: Quantify the intensity of the protein bands. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).[7]

Conclusion

This compound is a versatile molecule with significant applications in drug development, particularly as a building block for PROTAC linkers. Its amphiphilic nature, arising from the hydrophobic nonylbenzene group and the hydrophilic PEG chain, provides a valuable combination of properties for optimizing the solubility, permeability, and ternary complex formation of PROTACs. The discrete length of the PEG8 chain allows for precise control over the linker length, a critical parameter in the rational design of effective protein degraders. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and scientists to effectively utilize this compound in their drug discovery and development endeavors. Further research into the specific structure-activity relationships of PROTACs incorporating this and related linkers will continue to advance the field of targeted protein degradation.

References

- 1. This compound|CAS 41506-14-3|DC Chemicals [dcchemicals.com]

- 2. redox.com [redox.com]

- 3. POLYETHYLENE GLYCOL MONO-4-NONYLPHENYL ETHER | 26027-38-3 [chemicalbook.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Synthesis and Characterization of Nonylbenzene-PEG8-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Nonylbenzene-PEG8-OH, a valuable heterobifunctional linker molecule. Its amphipathic nature, combining a hydrophobic nonylbenzene (B91765) moiety with a hydrophilic octaethylene glycol (PEG8) chain terminating in a hydroxyl group, makes it a versatile tool in various applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document details a robust synthetic protocol, comprehensive characterization methodologies, and an exploration of its application in drug development. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a non-ionic surfactant and a key building block in the construction of complex molecular architectures. Its structure features a lipophilic 4-nonylphenyl group, which provides affinity for non-polar environments, and a flexible, hydrophilic PEG8 chain that enhances aqueous solubility and provides a reactive hydroxyl terminus for further chemical modification. This unique combination of properties has led to its increasing use as a linker in the design of PROTACs, where it can favorably modulate the solubility, permeability, and ternary complex formation of the resulting degrader molecules.[1][2][3]

This guide serves as a practical resource for researchers, providing a detailed methodology for the synthesis of this compound via the Williamson ether synthesis, along with a suite of analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This method involves the deprotonation of 4-nonylphenol (B119669) to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an octaethylene glycol derivative, such as a tosylate.[4][5][6]

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

4-Nonylphenol (98%)

-

Octaethylene glycol monotosylate (≥95%)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel (for column chromatography)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

Procedure:

-

Deprotonation of 4-Nonylphenol: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-nonylphenol (1.0 eq). Dissolve the phenol (B47542) in anhydrous THF. To this solution, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium phenoxide.

-

Williamson Ether Synthesis: To the solution of the sodium phenoxide, add a solution of octaethylene glycol monotosylate (1.1 eq) in anhydrous THF dropwise at room temperature. Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a pale yellow oil.[7]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.12 | d | 2H | Ar-H (ortho to -O-) |

| 6.85 | d | 2H | Ar-H (meta to -O-) |

| 4.10 | t | 2H | -O-CH ₂-CH₂-O- |

| 3.85 | t | 2H | -O-CH₂-CH ₂-O- |

| 3.75 - 3.55 | m | 28H | -O-(CH ₂CH ₂)₇-OH |

| 2.58 | t | 2H | Ar-CH ₂- |

| 1.59 | m | 2H | Ar-CH₂-CH ₂- |

| 1.30 | m | 12H | -(CH ₂)₆-CH₃ |

| 0.88 | t | 3H | -CH₂-CH ₃ |

| 2.5-3.0 (broad) | s | 1H | -OH |

Predicted ¹³C NMR (100 MHz, CDCl₃) Data:

| Chemical Shift (ppm) | Assignment |

| 158.5 | Ar-C -O |

| 135.0 | Ar-C -C₉H₁₉ |

| 129.5 | Ar-C H (ortho to -O-) |

| 114.5 | Ar-C H (meta to -O-) |

| 72.6 | -O-C H₂-CH₂-OH |

| 70.8 - 70.0 | -O-(C H₂C H₂)₇- |

| 69.5 | -O-CH₂-C H₂-O-Ar |

| 67.8 | -O-C H₂-CH₂-O-Ar |

| 61.7 | -CH₂-C H₂-OH |

| 35.2 | Ar-C H₂- |

| 31.9 - 22.7 | -(C H₂)₇-CH₃ |

| 14.1 | -CH₂-C H₃ |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is suitable for determining the molecular weight of the product.

Predicted Mass Spectrometry Data:

| Ion | Calculated m/z | Observed m/z |

| [M+Na]⁺ | 595.39 | 595.4 |

| [M+H]⁺ | 573.41 | 573.4 |

Note: The observed m/z may vary slightly depending on the instrument calibration.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the final product.

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Expected Retention Time | 12-15 minutes |

Application in PROTAC Drug Development

This compound serves as a versatile linker in the synthesis of PROTACs.[8][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][11]

Role of the this compound Linker

The linker is a critical component of a PROTAC, influencing its overall properties and efficacy. The this compound linker offers several advantages:

-

Modulation of Physicochemical Properties: The hydrophobic nonylbenzene group can be used to tune the lipophilicity of the PROTAC, while the hydrophilic PEG8 chain enhances aqueous solubility. This balance is crucial for achieving good cell permeability and favorable pharmacokinetic properties.[1]

-

Optimal Length and Flexibility: The 8-unit PEG chain provides a flexible spacer of a defined length, which is critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2]

-

Synthetic Handle: The terminal hydroxyl group provides a convenient point of attachment for either the target protein ligand or the E3 ligase ligand, allowing for a modular and efficient synthesis of the final PROTAC molecule.

PROTAC Synthesis and Ternary Complex Formation

The general workflow for incorporating this compound into a PROTAC and its mechanism of action are illustrated below.

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. francis-press.com [francis-press.com]

- 7. PEG-modulated column chromatography for purification of recombinant adeno-associated virus serotype 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. amsbio.com [amsbio.com]

- 10. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Critical Micelle Concentration of Nonylbenzene-PEG8-OH and Structurally Related Surfactants

Introduction to Nonylbenzene-PEG8-OH and Nonylphenol Ethoxylates

This compound is a polyethylene (B3416737) glycol-based molecule often utilized as a linker in Proteolysis Targeting Chimeras (PROTACs). Its structure consists of a hydrophobic nonylbenzene (B91765) head group and a hydrophilic polyethylene glycol tail with approximately eight repeating units of ethylene (B1197577) oxide, terminating in a hydroxyl group.

Nonylphenol ethoxylates (NPEs) are a class of non-ionic surfactants produced by the ethoxylation of nonylphenol. They share a similar amphipathic architecture, with a hydrophobic nonylphenol group and a hydrophilic poly(ethyleneoxy) chain. The length of this chain can be varied to achieve different hydrophilic-lipophilic balance (HLB) values, making them suitable for a wide range of applications, including as detergents, emulsifiers, and wetting agents.

Critical Micelle Concentration (CMC) Data

The Critical Micelle Concentration is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. Above the CMC, the surface tension of the solution remains relatively constant.

The CMC of nonylphenol ethoxylates is influenced by the length of the ethoxymer chain. The following table summarizes representative CMC values for nonylphenol ethoxylates with varying degrees of ethoxylation.

| Surfactant | Average Ethylene Oxide Units (n) | Approximate CMC (ppm) | Approximate CMC (Molarity) | Temperature (°C) |

| Nonylphenol Ethoxylate | 9 | 60 | ~1.0 x 10⁻⁴ M | 25 |

Note: The molarity is an approximation based on the average molecular weight of the ethoxylate distribution.

Experimental Protocols for CMC Determination

For non-ionic surfactants like this compound and NPEs, surface tensiometry and fluorescence spectroscopy are two of the most reliable and commonly employed methods for determining the CMC.

This classic method relies on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, reducing the surface tension until the surface becomes saturated. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[1][2][3]

Experimental Protocol:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared by serial dilution from a concentrated stock solution. The concentration range should span the expected CMC.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method.[1][3] The temperature of the solutions should be kept constant throughout the measurements.

-

Data Analysis: The measured surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[1][2]

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits a high sensitivity to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. As micelles form above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of pyrene, which can be used to determine the CMC.[1][4][5]

Experimental Protocol:

-

Preparation of Pyrene Stock Solution: A stock solution of pyrene is prepared in a suitable organic solvent (e.g., ethanol (B145695) or acetone).

-

Preparation of Surfactant-Pyrene Solutions: A series of surfactant solutions of varying concentrations is prepared. A small, constant aliquot of the pyrene stock solution is added to each surfactant solution, ensuring the final pyrene concentration is very low (typically in the micromolar range) to avoid excimer formation.

-

Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm. The emission spectrum of pyrene shows several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) at approximately 373 nm to the third vibronic peak (I₃) at approximately 384 nm (I₁/I₃ ratio) is particularly sensitive to the polarity of the environment.

-

Data Analysis: The I₁/I₃ ratio is plotted against the logarithm of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.[4]

Visualization of Experimental Workflows

Caption: Workflow for CMC determination using the surface tension method.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nonylbenzene-PEG8-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonylbenzene-PEG8-OH is a nonionic surfactant and a crucial bifunctional molecule, increasingly recognized for its role as a polyethylene (B3416737) glycol (PEG)-based linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a hydrophobic nonylbenzene (B91765) group and a hydrophilic octaethylene glycol (PEG8) chain terminating in a hydroxyl group, imparts amphipathic properties. This guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and characterization, and its application in targeted protein degradation.

Core Physical and Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be detailed. The properties of the broader class of nonylphenol ethoxylates (NPEs) provide a useful reference.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 41506-14-3 | [1] |

| Molecular Formula | C₃₁H₅₆O₉ | [1] |

| Molecular Weight | 572.77 g/mol | [1] |

| Appearance | Expected to be a clear to pale yellow viscous liquid or waxy solid | [2] |

| SMILES Code | OCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=C(CCCCCCCCC)C=C1 | [1] |

Table 2: Representative Properties of Nonylphenol Ethoxylates (General Class)

| Property | Typical Value Range | Notes |

| Appearance | Clear to pale yellow liquid or waxy solid | [2] |

| Solubility | Soluble in water; solubility increases with the length of the ethoxylate chain. | [2] |

| Stability | Stable under normal storage conditions. | [2] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process, beginning with the formation of nonylphenol, followed by ethoxylation. Characterization relies on a combination of chromatographic and spectroscopic techniques to confirm the structure and purity.

Experimental Protocol: Synthesis

The synthesis of nonylphenol ethoxylates can be adapted to produce this compound by controlling the stoichiometry of the reactants. The following is a representative protocol.[3][4]

Step 1: Synthesis of Nonylphenol

-

Alkylation of Phenol: Phenol is alkylated with nonene (a trimer of propene) in the presence of an acid catalyst, such as a sulfonated styrene/divinylbenzene copolymer resin.[3][4]

-

A suspension of phenol, nonene, and the acid catalyst is heated to approximately 120°C with stirring under atmospheric pressure.[3]

-

The reaction is monitored until completion.

-

The catalyst is removed by filtration.

-

The resulting crude nonylphenol is purified by fractional distillation under reduced pressure.[3]

Step 2: Ethoxylation of Nonylphenol

-

Reaction Setup: A stainless steel reactor equipped with a thermometer, pressure gauge, and stirrer is charged with the purified nonylphenol and a catalytic amount of a base, such as sodium hydroxide.[5]

-

Ethoxylation: The mixture is heated to approximately 150°C. Ethylene (B1197577) oxide is then introduced into the reactor. The molar ratio of ethylene oxide to nonylphenol is carefully controlled to achieve an average of eight ethylene oxide units per nonylphenol molecule. The reaction is maintained at temperature and pressure until the ethylene oxide is consumed, which is indicated by a pressure drop.[3][5]

-

Neutralization: After the reaction is complete, the reactor is cooled, and the catalyst is neutralized by the addition of an acid, such as lactic acid.[3]

-

Purification: The final product, this compound, is then purified to remove any unreacted starting materials and byproducts.

Experimental Protocol: Characterization

The structure and purity of the synthesized this compound can be confirmed using the following methods.[6][7][8][9]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Objective: To determine the purity and confirm the molecular weight of the product.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[6]

-

Detection: Mass spectrometry in positive ion mode. The expected ions would be [M+Na]⁺, [M+NH₄]⁺, and [M+H]⁺.[7]

-

Expected Result: A major peak corresponding to the mass of this compound, with a distribution of peaks corresponding to species with slightly different numbers of PEG units, reflecting the nature of the ethoxylation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

¹H NMR: The spectrum would be expected to show characteristic peaks for the aromatic protons of the benzene (B151609) ring, the aliphatic protons of the nonyl chain, and the repeating ethylene oxide units of the PEG chain.

-

¹³C NMR: The spectrum would provide complementary information on the carbon skeleton of the molecule.

-

Analysis: The integration of the proton signals for the repeating PEG units relative to the aromatic or alkyl protons can be used to confirm the average number of ethylene oxide units.[9]

Role in Drug Development: PROTAC Linker

This compound is utilized as a linker in the construction of PROTACs.[10][11] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[12][13][14]

PROTAC Mechanism of Action

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The this compound serves as a flexible and hydrophilic linker.

The mechanism proceeds as follows:

-

The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

-

The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.

-

The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

-

The PROTAC molecule is released and can catalytically induce the degradation of more target protein molecules.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PROTAC mechanism and a general workflow for PROTAC development.

Caption: PROTAC Mechanism of Action.

Caption: General PROTAC Development Workflow.

References

- 1. This compound | Ambeed.com [ambeed.com]

- 2. shreechem.in [shreechem.in]

- 3. benchchem.com [benchchem.com]

- 4. elchemy.com [elchemy.com]

- 5. prepchem.com [prepchem.com]

- 6. Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. insights.sent2promo.com [insights.sent2promo.com]

- 9. researchgate.net [researchgate.net]

- 10. amsbio.com [amsbio.com]

- 11. This compound|CAS 41506-14-3|DC Chemicals [dcchemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Nonylbenzene-PEG8-OH molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of Nonylbenzene-PEG8-OH, a key reagent in contemporary biochemical and pharmaceutical research.

Core Chemical Properties

This compound is a nonionic surfactant and a polyethylene (B3416737) glycol (PEG)-based linker. Its structure consists of a hydrophobic nonylbenzene (B91765) group and a hydrophilic polyethylene glycol chain composed of eight ethylene (B1197577) glycol units with a terminal hydroxyl group. This amphipathic nature makes it useful in various applications, including as a detergent, emulsifier, and, notably, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

The precise chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₁H₅₆O₉ |

| Molecular Weight | 572.77 g/mol |

| CAS Number | 41506-14-3 |

Data sourced from chemical suppliers and databases.[1][3]

Applications in Drug Development

This compound serves as a PEG-based PROTAC linker.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component, for which this compound is a building block, is critical for connecting the target-binding ligand and the E3 ligase ligand, and its length and composition significantly influence the efficacy of the resulting PROTAC.

Methodologies and Protocols

The synthesis of molecules like this compound typically involves the ethoxylation of nonylphenol.[4] This process involves the reaction of nonylphenol with ethylene oxide to build the polyethylene glycol chain. The number of ethylene oxide units added is controlled to achieve the desired chain length, in this case, eight units.

General Experimental Workflow for PROTAC Synthesis using a PEG Linker:

The use of this compound as a linker in PROTAC synthesis involves standard chemical conjugation techniques. The terminal hydroxyl group can be activated or modified to react with corresponding functional groups on the target-binding and E3 ligase-binding moieties.

Caption: General workflow for PROTAC synthesis using an activatable PEG linker.

Structural Representation

The chemical structure of this compound is a key determinant of its function, providing spatial separation and appropriate orientation for the ligands it connects in a PROTAC construct.

Caption: Simplified 2D representation of the this compound structure.

References

Solubility of Nonylbenzene-PEG8-OH in different solvents

An In-depth Technical Guide to the Solubility of Nonylbenzene-PEG8-OH in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected solubility of this compound, a nonionic surfactant, in a range of common laboratory solvents. Due to the limited availability of specific experimental data for this exact molecule, this guide infers its solubility based on the well-established principles of its constituent parts: a hydrophobic nonylbenzene (B91765) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with eight ethylene (B1197577) oxide units.

Core Concepts of Solubility

The solubility of a nonionic surfactant like this compound is governed by the principle of "like dissolves like." This means that the molecule's solubility in a particular solvent depends on the balance between its hydrophobic (non-polar) and hydrophilic (polar) regions.

-

Hydrophobic Moiety (Nonylbenzene): The nonylbenzene tail is a large, non-polar hydrocarbon group. This part of the molecule will favor interaction with non-polar solvents.

-

Hydrophilic Moiety (PEG8-OH): The polyethylene glycol chain with its terminal hydroxyl group is polar. This section of the molecule will readily interact with polar solvents, particularly water, through hydrogen bonding.[1]

The presence of both a significant hydrophobic tail and a relatively short hydrophilic PEG chain places this compound in the category of surfactants that can exhibit varied solubility depending on the solvent's polarity.

Predicted Solubility Profile

The following table summarizes the expected qualitative and semi-quantitative solubility of this compound in various solvents. These predictions are based on the general solubility characteristics of nonionic surfactants and polyethylene glycols.[1][2][3][4][5]

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Soluble/Dispersible | The hydrophilic PEG8-OH chain will interact favorably with water molecules, likely leading to the formation of micelles above a certain concentration (the CMC).[1] |

| Methanol, Ethanol | Polar, Protic | Soluble | These alcohols are polar and can hydrogen bond with the PEG chain, while also having some affinity for the nonylbenzene group. |

| Acetone, Acetonitrile | Polar, Aprotic | Soluble | These solvents are polar enough to interact well with the PEG chain.[1][4] |

| Dichloromethane (DCM) | Polar, Aprotic | Soluble | DCM is a good solvent for many organic compounds and is expected to solubilize both the non-polar and polar parts of the molecule.[5] |

| Tetrahydrofuran (THF) | Polar, Aprotic | Soluble | THF is a versatile solvent for polymers and is expected to be a good solvent for this surfactant. |

| Toluene, Benzene | Non-polar | Soluble/Dispersible | The nonylbenzene tail will have a strong affinity for these aromatic solvents. The PEG chain may limit complete miscibility.[5] |

| Hexane, Heptane | Non-polar | Insoluble/Poorly Soluble | These aliphatic hydrocarbons will strongly interact with the nonylbenzene tail, but will not effectively solvate the polar PEG chain, leading to poor overall solubility.[3][4][5] |

| Diethyl Ether | Slightly Polar | Sparingly Soluble | Diethyl ether has some polar character but is not polar enough to effectively dissolve the PEG chain, while being a reasonable solvent for the nonylbenzene part.[5] |

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a surfactant is through visual assessment by titration or by measuring turbidity.[6][7] The following is a generalized protocol for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Temperature-controlled water bath or shaker

-

Nephelometer or spectrophotometer (for quantitative measurement)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a small, known volume of the solvent to create a concentrated stock solution.

-

-

Serial Dilutions:

-

Prepare a series of dilutions from the stock solution in volumetric flasks to achieve a range of concentrations.

-

-

Equilibration:

-

Place the prepared solutions in a temperature-controlled environment (e.g., a 25°C water bath) and stir for a standardized period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Visual Assessment (Qualitative):

-

Visually inspect each solution for clarity or the presence of a precipitate. The highest concentration that remains a clear, single phase is considered the approximate solubility.

-

-

Turbidity Measurement (Quantitative):

-

For a more precise measurement, use a nephelometer or a spectrophotometer to measure the turbidity of each solution.

-

A sharp increase in turbidity indicates the point at which the solubility limit has been exceeded.[7]

-

-

Data Analysis:

-

Plot the measured turbidity against the concentration of this compound.

-

The concentration at which the turbidity begins to increase significantly is the determined solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a surfactant.

Caption: Workflow for determining surfactant solubility.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]

- 3. Polyethylene glycol derivatives [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. kimyagaran.com [kimyagaran.com]

- 6. researchgate.net [researchgate.net]

- 7. science2016.lp.edu.ua [science2016.lp.edu.ua]

An In-depth Technical Guide to Nonylbenzene-PEG8-OH: A Surfactant-Related PROTAC Linker for Drug Discovery

This technical guide provides a comprehensive overview of Nonylbenzene-PEG8-OH, detailing its classification, chemical family, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Classification and Chemical Family

This compound belongs to the broader family of alkylphenol ethoxylates (APEs), a class of non-ionic surfactants.[1][2] Specifically, it is a nonylphenol ethoxylate (NPE), which is characterized by a nonyl group attached to a phenol (B47542) ring, which is then ethoxylated.[3] The "PEG8" designation indicates that there are eight repeating units of ethylene (B1197577) glycol (polyethylene glycol) attached to the hydroxyl group of the nonylphenol.

These compounds are synthesized through the ethoxylation of nonylphenol, where ethylene oxide is reacted with nonylphenol under basic conditions.[4][5][6] The length of the polyethylene (B3416737) glycol chain can be varied to alter the surfactant's properties.[5] While the broader class of nonylphenol ethoxylates has been widely used as detergents, emulsifiers, and wetting agents in various industrial applications, there are significant environmental and health concerns associated with their use.[7][8] This is due to their persistence in the environment and their degradation to nonylphenol, which is a known endocrine disruptor.[7][8][9] Consequently, the use of NPEs has been restricted in many regions.[3][9]

However, this compound, in the context of drug discovery, is utilized as a high-purity, specific chemical entity rather than an industrial surfactant mixture. It functions as a PEG-based linker for the synthesis of PROTACs.[10][11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][12]

Physicochemical and Biological Properties

The properties of this compound are presented below. It is important to note that while it shares a structural backbone with industrial NPE surfactants, its application in a biological context necessitates high purity.

| Property | Value | Reference |

| CAS Number | 41506-14-3 | [11][12] |

| Molecular Formula | C29H52O10 | N/A |

| Molecular Weight | 560.7 g/mol | N/A |

| Appearance | Varies (typically a liquid or waxy solid) | [6][13] |

| Solubility | Soluble in water and most polar solvents | [6][14] |

| Classification | PEG-based PROTAC linker | [10][11][12] |

| Family | Nonylphenol Ethoxylates (NPEs) | [1][3] |

| Primary Application | Synthesis of PROTAC molecules | [10][11][12] |

Role in PROTAC Drug Development

This compound serves as a linker component in the modular design of PROTACs. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and the spatial orientation of the two recruited proteins, which is crucial for efficient ubiquitination.

Conceptual Experimental Protocol for PROTAC Synthesis using this compound

The following is a generalized protocol for the synthesis of a PROTAC using this compound as a linker. The specific reaction conditions and purification methods would need to be optimized for the specific target protein ligand and E3 ligase ligand being used.

Objective: To synthesize a PROTAC by conjugating a target protein ligand and an E3 ligase ligand using the this compound linker.

Materials:

-

This compound

-

Target protein ligand with a suitable functional group for conjugation (e.g., a carboxylic acid, amine, or alkyne)

-

E3 ligase ligand with a suitable functional group for conjugation

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Organic solvents (e.g., DMF, DMSO)

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

-

Activation of the Linker: The terminal hydroxyl group of this compound is first activated to facilitate coupling with one of the ligands. This can be achieved by converting the hydroxyl group to a more reactive species, such as a tosylate or a mesylate, or by using a coupling agent to directly react it with a carboxylic acid on one of the ligands.

-

First Ligand Coupling: The activated linker is reacted with the first ligand (either the target protein ligand or the E3 ligase ligand) in an appropriate solvent. The reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Once the first coupling reaction is complete, the resulting intermediate is purified to remove any unreacted starting materials and byproducts. This is typically achieved using column chromatography.

-

Activation of the Second Terminus (if necessary): The other end of the linker-ligand conjugate is then activated, if necessary, for the second coupling reaction.

-

Second Ligand Coupling: The purified linker-ligand intermediate is then reacted with the second ligand under appropriate coupling conditions. The progress of the reaction is monitored by TLC or LC-MS.

-

Final Purification: The final PROTAC molecule is purified to a high degree of purity using techniques such as preparative HPLC.

-

Characterization: The structure and purity of the final PROTAC are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

Caption: Mechanism of action of a PROTAC molecule.

Conceptual PROTAC Synthesis Workflow

The diagram below outlines a conceptual workflow for the synthesis of a PROTAC molecule using a linker like this compound.

Caption: Conceptual workflow for PROTAC synthesis.

References

- 1. Distribution, exposure pathways, sources and toxicity of nonylphenol and nonylphenol ethoxylates in the environment [scielo.org.za]

- 2. researchgate.net [researchgate.net]

- 3. Toxicity and Application of Nonylphenol ethoxylate_Chemicalbook [chemicalbook.com]

- 4. elchemy.com [elchemy.com]

- 5. epa.gov [epa.gov]

- 6. shreechem.in [shreechem.in]

- 7. elchemy.com [elchemy.com]

- 8. hroc.in [hroc.in]

- 9. Nonylphenol - Wikipedia [en.wikipedia.org]

- 10. amsbio.com [amsbio.com]

- 11. This compound|CAS 41506-14-3|DC Chemicals [dcchemicals.com]

- 12. 【this compound】this compound CAS号:41506-14-3【结构式 性质 活性】-化源网 [chemsrc.com]

- 13. Nonylphenol Ethoxylates as Valuable Industrial Surfactants [rimpro-india.com]

- 14. Nonylphenol Ethoxylates | NP 4.5, 6, 9 Chemical | Venus Ethoxyethers [venus-goa.com]

Self-Assembly and Aggregation Behavior of Nonylbenzene-PEG8-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the self-assembly and aggregation behavior of Nonylbenzene-PEG8-OH, a nonionic surfactant with significant potential in various scientific and therapeutic applications, notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, self-assembly into micellar structures, and the experimental methodologies used for characterization. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established trends within the nonylphenol ethoxylate class of surfactants to provide well-founded estimations of its key parameters. Furthermore, the critical role of the polyethylene (B3416737) glycol (PEG) linker in PROTAC design and function is elucidated, providing context for its application in drug development.

Introduction

This compound, a nonionic surfactant, possesses an amphiphilic molecular structure, comprising a hydrophobic nonylbenzene (B91765) group and a hydrophilic polyethylene glycol (PEG) chain with eight ethylene (B1197577) oxide units. This structure drives its self-assembly in aqueous solutions to form organized aggregates, primarily micelles. This behavior is pivotal for its function in various applications, including its emerging role as a flexible linker in the design of PROTACs.[1][2][]

In the context of PROTACs, the PEG linker is not merely a spacer but an active component that significantly influences the chimera's solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][4][5] Understanding the aggregation behavior of the this compound linker is therefore essential for the rational design of effective protein degraders.

Physicochemical Properties and Self-Assembly

The self-assembly of this compound in aqueous media is a spontaneous process driven by the hydrophobic effect. Below a certain concentration, the surfactant molecules exist as monomers. As the concentration increases, they adsorb at the air-water interface, reducing the surface tension.[6] Upon reaching the critical micelle concentration (CMC), the monomers aggregate to form micelles, with the hydrophobic nonylbenzene cores shielded from the aqueous environment by a corona of hydrophilic PEG chains.[6]

Estimated Physicochemical Data

Direct experimental data for this compound is scarce. However, by analyzing the well-documented trends for the nonylphenol ethoxylate series of surfactants, we can provide reliable estimations for its key properties. The CMC of nonylphenol ethoxylates generally increases with the length of the PEG chain due to the increased hydrophilicity of the molecule.[7][8]

| Property | Estimated Value | Rationale / Reference |

| Molecular Weight | 572.77 g/mol | Calculation based on chemical formula.[9] |

| Critical Micelle Concentration (CMC) | 50 - 70 µM | Estimated based on the trend of increasing CMC with PEG chain length for nonylphenol ethoxylates.[7][8] |

| Aggregation Number (Nagg) | 80 - 120 | Estimated based on data for similar nonylphenol ethoxylates; Nagg tends to decrease with increasing PEG chain length.[10] |

| Hydrodynamic Radius (Rh) of Micelles | 5 - 8 nm | Estimated from Dynamic Light Scattering (DLS) data of similar nonionic surfactant micelles.[11][12][13] |

| Thermodynamics of Micellization | Spontaneous (ΔG < 0) | The negative Gibbs free energy of micellization is a characteristic of spontaneous self-assembly in surfactants. |

Role in PROTAC Technology

The this compound moiety serves as a flexible linker in PROTACs, connecting a target protein-binding ligand to an E3 ligase-recruiting ligand. The PEG component of the linker is crucial for several reasons:

-

Solubility: The hydrophilic nature of the PEG chain enhances the overall aqueous solubility of the often large and hydrophobic PROTAC molecule, which is critical for its biological activity and formulation.[1][5]

-

Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt a conformation that masks some of its polar surface area, facilitating passage across the cell membrane.[1]

-

Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase). An optimal linker length allows for the necessary proximity and orientation of the target protein and the E3 ligase for efficient ubiquitination.[4][14]

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments used to characterize the self-assembly and aggregation behavior of surfactants like this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.[6][15]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension values against the logarithm of the surfactant concentration. The CMC is determined as the concentration at the intersection of the two linear portions of the graph.

Micelle Size and Polydispersity by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in solution. The hydrodynamic radius (Rh) of the micelles is calculated from their diffusion coefficient using the Stokes-Einstein equation.[11][16]

Methodology:

-

Sample Preparation: Prepare a solution of this compound at a concentration above its CMC in a suitable buffer or deionized water. Filter the solution through a 0.22 µm filter to remove dust particles.

-

DLS Measurement: Place the sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature.

-

Data Acquisition: Perform the DLS measurement, collecting the correlation function of the scattered light intensity.

-

Data Analysis: The instrument's software will analyze the correlation function to determine the diffusion coefficient and calculate the hydrodynamic radius and the polydispersity index (PDI), which indicates the width of the size distribution.[17]

Determination of CMC and Micropolarity using Fluorescence Spectroscopy with Pyrene (B120774)

Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is high. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a decrease in the I1/I3 ratio. The CMC is determined from the inflection point of the I1/I3 versus surfactant concentration plot.[18][19]

Methodology:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.

-

Sample Preparation: Prepare a series of this compound solutions of varying concentrations. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. The solvent should be allowed to evaporate.

-

Fluorescence Measurement: Excite the samples at approximately 335 nm and record the emission spectra from 350 to 500 nm.

-

Data Analysis: Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.[20][21] Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the midpoint of the sigmoidal transition.

Visualizations

To visually represent the concepts described in this guide, the following diagrams have been generated using the Graphviz DOT language.

Caption: Self-assembly of this compound into micelles.

Caption: Workflow for CMC determination by surface tension.

Caption: PROTAC mechanism of action.

Conclusion

This compound is a versatile nonionic surfactant with significant promise, particularly in the rapidly advancing field of targeted protein degradation. Its self-assembly into micelles is a key characteristic that influences its behavior and utility. While direct experimental data for this specific molecule is limited, this guide provides a robust framework for understanding its properties based on established principles of surfactant science. The detailed experimental protocols offer a practical resource for researchers aiming to characterize this and similar amphiphilic molecules. A thorough understanding of the physicochemical behavior of components like this compound is paramount for the successful design and optimization of novel therapeutics such as PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 6. shell.com [shell.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Nonylphenol Ethoxylate (NP-8) [portal.cjchemicals.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Measuring the hydrodynamic size of nanoparticles in aqueous media using batch-mode dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Characterization of biosurfactants’ micelles formation using fluorescence measurements: sodium taurocholate as case of study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. usc.gal [usc.gal]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Hydrophile-Lipophile Balance (HLB) of Nonylbenzene-PEG8-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Hydrophile-Lipophile Balance (HLB) of the nonionic surfactant Nonylbenzene-PEG8-OH. The HLB system is a critical tool for scientists and formulators in various fields, including drug development, as it provides a systematic framework for selecting appropriate surfactants to create stable emulsions and other dispersed systems.[1][2] This document outlines the theoretical calculation of the HLB value for this compound using established methods and provides a detailed protocol for its experimental determination.

Introduction to the Hydrophile-Lipophile Balance (HLB) System

The HLB system, pioneered by William C. Griffin, assigns a numerical value to a surfactant, indicating the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties.[2] This value, typically on a scale of 0 to 20 for nonionic surfactants, is a crucial indicator of a surfactant's potential application.[1] Surfactants with low HLB values are predominantly lipophilic and are suitable for water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and are used for oil-in-water (O/W) emulsions.[1]

Theoretical Calculation of the HLB of this compound

The HLB value of a nonionic surfactant can be estimated using several theoretical methods. The two most prominent methods, Griffin's method and Davies' method, are detailed below.

Griffin's Method

Griffin's method, developed in 1949, is a straightforward approach for calculating the HLB of nonionic surfactants based on their molecular weight.[2] The formula is as follows:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

For this compound, the molecular formula is C₃₁H₅₆O₉, and the total molecular weight (M) is 572.77 g/mol .

The hydrophilic portion of the molecule is the polyethylene (B3416737) glycol chain with eight repeating units and a terminal hydroxyl group (PEG8-OH). The molecular weight of the hydrophilic portion (Mh) can be calculated as follows:

-

Molecular weight of ethylene (B1197577) oxide (C₂H₄O) ≈ 44.05 g/mol

-

Molecular weight of the PEG8 chain = 8 * 44.05 g/mol = 352.4 g/mol

-

Adding the terminal hydrogen from the hydroxyl group gives a negligible difference for this calculation, but for precision, the hydrophilic moiety is -(CH₂CH₂O)₈-H.

Therefore, Mh ≈ 352.4 g/mol .

Now, we can calculate the HLB value using Griffin's formula:

HLB = 20 * (352.4 / 572.77) ≈ 12.30

This calculated HLB value suggests that this compound is a hydrophilic surfactant, suitable for applications such as oil-in-water emulsification.

Davies' Method

Davies' method, proposed in 1957, provides an alternative approach to calculating the HLB by assigning specific group numbers to the various chemical groups within the surfactant molecule.[2] This method takes into account the contribution of different functional groups to the overall hydrophilic or lipophilic character of the surfactant. The formula is:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

To apply this method to this compound, we first need to identify the constituent groups and their corresponding group numbers.

Quantitative Data for HLB Calculation

| Parameter | Value | Source |

| Griffin's Method | ||

| Total Molecular Weight (M) | 572.77 g/mol | N/A |

| Molecular Weight of Hydrophilic Portion (Mh) | ~352.4 g/mol | Calculated |

| Calculated HLB (Griffin) | ~12.30 | Calculated |

| Davies' Method | ||

| Group | Number of Groups | Group Number (Hh or Hl) |

| -CH₃ (part of nonyl) | 1 | -0.475 |

| -CH₂- (part of nonyl) | 8 | -0.475 |

| Phenyl group (-C₆H₄-) | 1 | -1.5 (approximate, values can vary) |

| Ethylene oxide group (-CH₂-CH₂-O-) | 8 | +0.33 |

| Terminal hydroxyl group (-OH) | 1 | +1.9 |

| Calculated HLB (Davies) | ~12.56 | Calculated |

Note: Davies' group numbers can vary slightly depending on the source. The values presented here are commonly cited approximations.

Calculation using Davies' Method:

HLB = 7 + [(8 * 0.33) + 1.9] - [(1 * 0.475) + (8 * 0.475) + 1.5] HLB = 7 + [2.64 + 1.9] - [0.475 + 3.8 + 1.5] HLB = 7 + 4.54 - 5.775 HLB ≈ 12.56

The HLB value calculated using Davies' method is in close agreement with the value obtained from Griffin's method, further supporting the classification of this compound as a hydrophilic surfactant.

Experimental Determination of HLB

While theoretical calculations provide a good estimate, the experimental determination of the HLB value is often necessary for precise formulation development. The most common experimental approach is the emulsion stability test.

Experimental Protocol: Emulsion Stability Test

This protocol outlines a general procedure for determining the required HLB of an oil phase, which in turn helps to characterize the HLB of an unknown surfactant like this compound.

Objective: To determine the optimal HLB for emulsifying a specific oil, thereby allowing for the characterization of the surfactant's effective HLB.

Materials:

-

This compound

-

A series of standard nonionic surfactants with known HLB values (e.g., Span and Tween series)

-

The oil phase to be emulsified (e.g., mineral oil, vegetable oil)

-

Distilled water

-

Graduated cylinders or volumetric flasks

-

Homogenizer or high-shear mixer

-

Beakers

-

Microscope with a calibrated eyepiece

Methodology:

-

Preparation of Surfactant Blends:

-

Prepare a series of surfactant blends by mixing two standard surfactants with different HLB values (one low, one high) in varying ratios to create a range of HLB values (e.g., from 4 to 16 in increments of 1 or 2).

-

The HLB of the blend is calculated using the following formula: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B)

-

-

Emulsion Formulation:

-

For each surfactant blend, prepare an oil-in-water emulsion with a fixed oil-to-water ratio (e.g., 20:80).

-

The total surfactant concentration should also be kept constant (e.g., 5% of the oil phase).

-

Add the surfactant blend to the oil phase and mix until uniform.

-

Gradually add the water phase to the oil/surfactant mixture while homogenizing at a constant speed and time for all samples.

-

-

Emulsion Stability Assessment:

-

Allow the prepared emulsions to stand undisturbed and observe them at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability, such as creaming, coalescence, or phase separation.

-

Measure the droplet size and size distribution of the emulsion droplets using a microscope. Smaller and more uniform droplet sizes generally indicate better emulsion stability.

-

The HLB value of the surfactant blend that produces the most stable emulsion (i.e., minimal phase separation and smallest droplet size) is considered the "required HLB" of the oil.

-

-

Characterization of this compound:

-

To determine the effective HLB of this compound, it can be used as one of the surfactants in the blend with a standard surfactant of known HLB.

-

By finding the blend ratio that creates the most stable emulsion for a given oil, and knowing the required HLB of that oil (from the previous steps), the HLB of this compound can be back-calculated.

-

Visualization of Methodologies

Griffin's Method Calculation Workflow

Caption: Workflow for calculating HLB using Griffin's method.

Davies' Method Calculation Logic

Caption: Logical flow for Davies' method of HLB calculation.

Experimental HLB Determination Workflow

Caption: Experimental workflow for HLB determination.

Conclusion

This technical guide has provided a comprehensive overview of the Hydrophile-Lipophile Balance of this compound. The theoretical calculations using both Griffin's and Davies' methods indicate an HLB value in the range of 12.30 to 12.56, classifying it as a hydrophilic surfactant suitable for oil-in-water emulsions. For applications requiring high precision, the detailed experimental protocol for HLB determination through emulsion stability testing should be followed. The provided data and methodologies will be a valuable resource for researchers, scientists, and drug development professionals in their formulation work.

References

An In-depth Technical Guide to Nonylbenzene-PEG8-OH (CAS Number: 41506-14-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylbenzene-PEG8-OH, with the CAS number 41506-14-3, is a heterobifunctional molecule featuring a nonylbenzene (B91765) group and a terminal hydroxyl group connected by an eight-unit polyethylene (B3416737) glycol (PEG) chain. This compound has garnered significant interest in the field of drug discovery and development, primarily for its role as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2]

The incorporation of a PEG linker, such as in this compound, can enhance the solubility, permeability, and overall pharmacokinetic profile of the resulting PROTAC molecule.[][4][5] This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its utility in the development of PROTACs.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are readily available, others such as density and boiling point are not extensively reported in the literature.

| Property | Value | Source |

| CAS Number | 41506-14-3 | [1] |

| Chemical Formula | C31H56O9 | [1] |

| Molecular Weight | 572.77 g/mol | [1] |

| Appearance | Powder | [1] |

| Storage Conditions | -20°C for 2 years | [1] |

| Density | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Role in PROTAC Technology

This compound serves as a crucial component in the modular design of PROTACs. A PROTAC molecule is comprised of three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4]

The this compound linker plays a multifaceted role in the efficacy of a PROTAC:

-

Spatial Orientation: The length and flexibility of the PEG8 chain are critical in positioning the target protein and the E3 ligase in a productive orientation for ubiquitination to occur.[6][7]

-

Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is beneficial for its pharmacokinetic properties.[][4]

-

Ternary Complex Formation: The linker influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. A stable ternary complex is a prerequisite for efficient protein degradation.[5][8]

Signaling Pathway

The general mechanism of action for a PROTAC utilizing a linker like this compound is depicted in the following signaling pathway diagram.

Experimental Protocols

Synthesis of Hetero-bifunctional PEGs

The synthesis of hetero-bifunctional PEGs, such as this compound, typically involves a multi-step process. A common approach is the Williamson ether synthesis, where an alkoxide reacts with an organohalide.

Materials:

-

Nonylphenol

-

Orthoformate-protected bromo-PEG7-OH (or a similar PEG precursor)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve nonylphenol in anhydrous DMF under an inert atmosphere.

-

Add sodium hydride (NaH) portion-wise to the solution at 0 °C to form the sodium salt of nonylphenol.

-

Allow the reaction to stir at room temperature for 1 hour.

-

Add the protected bromo-PEG7-OH to the reaction mixture.

-

Heat the reaction to a specified temperature (e.g., 80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotect the terminal hydroxyl group according to standard procedures for the specific protecting group used.

-

Purify the crude product by column chromatography.

Purification

The purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica (B1680970) gel. A combination of techniques may be necessary to achieve high purity.[9]

Methods:

-

Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, for example, a slow gradient of methanol (B129727) in dichloromethane (B109758) or ethanol/isopropanol in chloroform, may provide better separation.[9]

-

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be effective in removing unreacted starting materials and smaller impurities.[][11]

-

Ion-Exchange Chromatography (IEC): If the PEGylated molecule possesses a charge, IEC can be a powerful purification tool.[][12]

-